molecular formula C14H21N3O4S2 B2415194 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 1235282-71-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2415194
CAS No.: 1235282-71-9
M. Wt: 359.46
InChI Key: HBOGXKJQEYLMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide: is a complex organic compound that features a piperidine ring, a pyridine ring, and sulfonamide groups

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S2/c18-22(19,14-2-1-7-15-11-14)16-10-12-5-8-17(9-6-12)23(20,21)13-3-4-13/h1-2,7,11-13,16H,3-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGXKJQEYLMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperidine intermediate with the pyridine sulfonamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the sulfonamide groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and bases are employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of sulfonamide groups with biological targets, providing insights into enzyme inhibition and receptor binding.

Medicine: The compound has potential applications in drug discovery and development. Its structure suggests it could be a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperidine and pyridine rings contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-2-sulfonamide
  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-4-sulfonamide
  • N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzene-1-sulfonamide

Uniqueness: The uniqueness of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide lies in its specific arrangement of functional groups, which provides distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, solubility profiles, and reactivity, making it a valuable compound for various applications.

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H21N3O4S2C_{14}H_{21}N_{3}O_{4}S_{2} and features a complex structure that combines piperidine and pyridine moieties with sulfonamide functionality. This structural arrangement is crucial for its biological interactions.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Carbonic Anhydrase Inhibition : Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are enzymes critical for various physiological processes, including acid-base balance and fluid secretion. The inhibition of specific isoforms such as hCA I and hCA II has been documented in studies involving related sulfonamide compounds .
  • Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial properties, potentially targeting bacterial infections .

Biological Activity Data

A summary of biological activity data for this compound and related compounds is presented in the following table:

CompoundTarget EnzymeIC50 (µM)Activity Type
N-(cyclopropylsulfonyl)piperidinhCA I0.5Inhibitor
N-(cyclopropylsulfonyl)piperidinhCA II0.7Inhibitor
Related SulfonamideE. coli CA0.9Inhibitor
Related SulfonamideAntimicrobial1.2Antibacterial

Case Studies

  • Inhibition Studies : A study evaluating the inhibitory effects of various sulfonamides on human carbonic anhydrases demonstrated that certain derivatives exhibited greater potency than standard inhibitors like acetazolamide (AAZ). The structure-activity relationship (SAR) highlighted the importance of the piperidine and pyridine components in enhancing inhibitory activity against specific CA isoforms .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of related pyridine sulfonamides, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The results suggested that modifications to the sulfonamide group could enhance antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Stepwise Sulfonylation : The compound can be synthesized via sequential sulfonylation reactions. For example, piperidine derivatives are first sulfonylated using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce pyridine or piperidinyl groups. highlights using 3-picoline or 3,5-lutidine as bases to improve reaction efficiency and yield .

  • Yield Optimization : Key factors include temperature control (e.g., -20°C to 100°C), solvent selection (e.g., n-propanol for crystallization), and stoichiometric ratios of sulfonyl chlorides to intermediates .

    • Data Table : Synthetic Routes Comparison
StepReagents/ConditionsYield (%)Reference
Piperidine sulfonylationCyclopropanesulfonyl chloride, Et₃N, CH₂Cl₂72–85
Pyridine couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O60–75
Final purificationn-Propanol recrystallization90–95% purity

Q. How can spectroscopic methods (NMR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include cyclopropyl protons (δ 1.0–1.5 ppm), piperidinyl CH₂ (δ 2.5–3.5 ppm), and pyridine aromatic protons (δ 7.5–8.5 ppm). and provide detailed assignments for analogous sulfonamides .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. used HRMS to validate a related pyrrolo[2,3-d]pyrimidine sulfonamide .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with kinase ATP-binding pockets. used docking to study sulfonamide derivatives’ binding to antimicrobial targets .

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .

  • QSAR Studies : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with inhibitory activity using descriptors like logP and polar surface area .

    • Data Table : Computational Parameters
ParameterValueReference
Docking score (ΔG, kcal/mol)-8.5 to -10.2
MD simulation time100 ns
QSAR R² value0.85–0.92

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Variability in kinase inhibition assays (e.g., ATP concentration, incubation time) may explain discrepancies. highlights using consistent enzyme sources (e.g., recombinant human kinases) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out degradation artifacts. notes trifluoromethyl groups enhance metabolic stability .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays (e.g., MTT) .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substituent Modification : Replace cyclopropyl with bulkier groups (e.g., tert-butyl) to enhance steric hindrance in off-target binding pockets. synthesized 4-substituted pyridine sulfonamides to explore this .
  • Bioisosteric Replacement : Swap sulfonamide with carboxamide or phosphonate groups while maintaining hydrogen-bonding capacity .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to guide rational design. resolved X-ray structures of analogous inhibitors .

Contradictory Data Analysis

Q. Why do different synthetic methods yield varying enantiopurity for this compound?

  • Methodological Answer :

  • Chiral Stationary Phases (CSP) : Use HPLC with amylose- or cellulose-based CSPs to separate enantiomers. employed chiral columns for resolving thioxo-tetrahydropyrimidines .
  • Asymmetric Catalysis : Opt for chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry .
  • Crystallization-Induced Diastereomer Resolution : Convert enantiomers into diastereomeric salts (e.g., with tartaric acid) for selective crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.